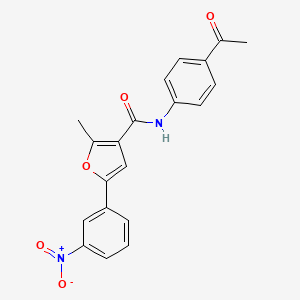
3,3,4,4-Tetrafluoropiperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The research on fluorinated piperidines and related compounds has been a topic of interest due to their potential applications in medicinal chemistry and agrochemicals. The studies explore various synthetic strategies and reactions to create novel fluorinated heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals due to their unique physical and chemical properties.
Synthesis Analysis
The synthesis of fluorinated pyridines and piperidines has been demonstrated through several methods. One approach involves the reaction of nickel complexes with 3-chlorotetrafluoropyridine to form various 3-substituted tetrafluoropyridines . Another strategy for synthesizing 4-substituted 3,3-difluoropiperidines includes the 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by a series of reductions and lactamization . Additionally, the synthesis of 3-alkoxy-4,4-difluoropiperidines has been achieved by deoxofluorination of piperidinones .
Molecular Structure Analysis
The molecular structures of the synthesized compounds have been elucidated using X-ray crystallography and other spectroscopic methods. For instance, the nickel complexes trans-[NiCl(3-C5NF4)(PEt3)2] and trans-[NiMe(3-C5NF4)(PEt3)2] have been structurally characterized, revealing Ni–C bond lengths to the pyridyl ligand and to the methyl group . The structural study of various piperidinium cations has also been conducted, providing insights into the protonation states and hydrogen-bonded systems present in these compounds .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized fluorinated compounds are influenced by the presence of fluorine atoms, which can significantly alter the reactivity, stability, and biological activity of the molecules. The studies have not explicitly detailed the physical properties such as melting points, boiling points, or solubility; however, the chemical reactivity has been explored through various reactions, demonstrating the potential of these compounds as intermediates for further chemical transformations .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Verniest et al. (2008) describes a new synthetic pathway toward valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines, which could potentially be related to the synthesis of 3,3,4,4-tetrafluoropiperidine hydrochloride. This methodology was also applied to the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).
Environmental and Material Applications
- The work by Rasheed et al. (2018) on ternary MIL-100(Fe)@Fe3O4/CA magnetic nanophotocatalysts for Fenton-like degradation of tetracycline hydrochloride suggests potential environmental applications of tetrafluoropiperidine hydrochloride in water purification processes (Rasheed et al., 2018).
Medical and Biomedical Applications
- A study by Calandrino et al. (2019) on the synthesis and properties of polyfluorohydroxyacridines and their Zn2+ complexes, which are new materials for solid-state emitting systems, indicates the potential use of fluorinated compounds like 3,3,4,4-tetrafluoropiperidine hydrochloride in medical imaging and photodynamic therapy (Calandrino et al., 2019).
Analytical Chemistry Applications
- Research by Schuster et al. (2008) on the biotransformation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) after inhalation exposure in rats and mice suggests that related fluorinated compounds like 3,3,4,4-tetrafluoropiperidine hydrochloride could be relevant in toxicological studies and the analysis of biological transformations of fluorinated compounds (Schuster et al., 2008).
Propriétés
IUPAC Name |
3,3,4,4-tetrafluoropiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4N.ClH/c6-4(7)1-2-10-3-5(4,8)9;/h10H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOAOKRIBZDGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4-Tetrafluoropiperidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)
![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)



![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)




![(4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B3013788.png)
